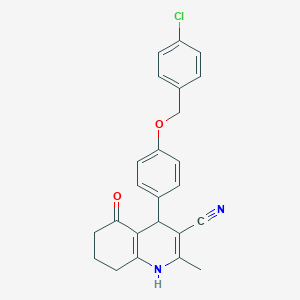

4-(4-((4-Chlorobenzyl)oxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

This compound belongs to the hexahydroquinoline family, characterized by a partially hydrogenated quinoline core with a ketone group at position 5 and a nitrile substituent at position 2. Its structure includes a 4-((4-chlorobenzyl)oxy)phenyl group at position 4 and a methyl group at position 3. The nitrile group at position 3 enhances polarity and may participate in dipole-dipole interactions, distinguishing it from ester or alkoxy derivatives .

Properties

IUPAC Name |

4-[4-[(4-chlorophenyl)methoxy]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O2/c1-15-20(13-26)23(24-21(27-15)3-2-4-22(24)28)17-7-11-19(12-8-17)29-14-16-5-9-18(25)10-6-16/h5-12,23,27H,2-4,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPWXBADQAXCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((4-Chlorobenzyl)oxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H21ClN2O2, with a molecular weight of 404.9 g/mol. The structure features a hexahydroquinoline core substituted with a chlorobenzyl ether and a cyano group, which may influence its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been explored for its potential in these areas.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of related quinoline derivatives. For instance, compounds with similar functional groups have shown significant activity against various bacterial strains and fungi. A comparative study indicated that derivatives with halogen substitutions often enhance antimicrobial potency due to increased lipophilicity and interaction with microbial membranes .

| Compound | MIC (μM) against M. tuberculosis | Selectivity Index (SI) |

|---|---|---|

| 11a | 25 | >64 |

| 11c | 19 | >64 |

| 11e | 12.5 | >64 |

The above table illustrates the minimum inhibitory concentrations (MIC) of related compounds against Mycobacterium tuberculosis, suggesting that structural modifications can lead to improved efficacy.

Anticancer Activity

In vitro studies have reported that certain hexahydroquinoline derivatives demonstrate cytotoxic effects against various cancer cell lines. For example, a study found that compounds with similar scaffolds exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines . The presence of the cyano group is hypothesized to contribute to the mechanism of action by inducing apoptosis in cancer cells.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.

- Interaction with DNA : Some derivatives exhibit the ability to intercalate into DNA strands, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with inflammation and cell survival.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives for their anticancer properties. The study revealed that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against a panel of cancer cell lines while maintaining low toxicity towards normal cells .

Example Case Study Findings:

- Compound A : IC50 = 15 μM against A549 lung cancer cells.

- Compound B : IC50 = 25 μM against MCF-7 breast cancer cells.

These findings suggest that structural optimization could lead to more potent anticancer agents derived from this class of compounds.

Scientific Research Applications

Research has indicated that compounds with similar structures exhibit a range of biological activities including:

-

Antimicrobial Activity

- Compounds structurally related to 4-(4-((4-Chlorobenzyl)oxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile have shown significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have reported minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis that highlight the potential effectiveness of these derivatives in treating bacterial infections.

Compound MIC (μM) against M. tuberculosis Selectivity Index (SI) 11a 25 >64 11c 19 >64 11e 12.5 >64 -

Anticancer Activity

- In vitro studies have demonstrated that certain hexahydroquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano group is hypothesized to contribute to apoptosis induction in cancer cells.

- Compound A : IC50 = 15 μM against A549 lung cancer cells.

- Compound B : IC50 = 25 μM against MCF-7 breast cancer cells.

Case Studies

Several notable case studies have explored the synthesis and evaluation of quinoline derivatives for their anticancer properties. One study focused on structural modifications and their impact on cytotoxicity against cancer cell lines:

- Case Study on Anticancer Properties :

- Researchers synthesized a series of quinoline derivatives and evaluated their cytotoxic effects. The study revealed that specific substitutions on the phenyl ring significantly enhanced cytotoxicity while maintaining low toxicity towards normal cells.

Comparison with Similar Compounds

Table 1: Key Substituents and Molecular Properties

*Calculated based on molecular formulas where unavailable.

Electronic Effects :

- The nitrile group in the target compound is strongly electron-withdrawing, compared to esters (e.g., in ) or methoxy groups (), which are electron-donating. This affects charge distribution and reactivity, particularly in electrophilic substitution or hydrogen bonding .

- The 4-chlorobenzyloxy group introduces both halogenated (lipophilic) and ether (polar) characteristics, contrasting with simpler aryl (e.g., 4-chlorophenyl in ) or heteroaromatic (e.g., thiophene in ) substituents.

- Steric and Conformational Impact: Bulky substituents like 4-chlorobenzyloxy may restrict ring puckering in the hexahydroquinoline core, influencing crystal packing and solubility. For example, methyl or ethyl esters () offer less steric hindrance . Compounds with fused aromatic systems (e.g., benzo[d][1,3]dioxole in ) exhibit planar regions that enhance π-π stacking, unlike the non-planar hexahydroquinoline core .

Preparation Methods

Substrate Preparation

The 4-((4-chlorobenzyl)oxy)benzaldehyde precursor is prepared through Williamson ether synthesis:

-

Etherification : 4-Hydroxybenzaldehyde reacts with 4-chlorobenzyl chloride in acetone, using potassium carbonate as a base (60°C, 12 hours). The product is purified via recrystallization (ethanol/water), yielding 85–92%.

-

Characterization : FT-IR confirms C–O–C stretching at 1240 cm⁻¹, while ¹H NMR shows a singlet for the –OCH₂– group at δ 5.12 ppm.

Cyclocondensation Reaction

The hexahydroquinoline core is assembled using:

-

Aldehyde : 4-((4-Chlorobenzyl)oxy)benzaldehyde (1.0 equiv)

-

Active methylene compound : Methyl acetoacetate (1.2 equiv; introduces C2-methyl)

-

Cyano source : Malononitrile (1.0 equiv)

-

Nitrogen source : Ammonium acetate (1.5 equiv)

-

Catalyst : [H₂-DABCO][HSO₄]₂ ionic liquid (20 mol%) or acetic acid (0.08 mmol)

Reaction Conditions:

The ionic liquid method achieves higher yields under milder conditions, attributed to enhanced stabilization of intermediates through hydrogen bonding. In contrast, acetic acid in acetonitrile enables better stereocontrol, forming four contiguous stereocenters via kinetic polarization.

Catalytic System Optimization

Ionic Liquid Screening

The recyclable [H₂-DABCO][HSO₄]₂ catalyst outperforms traditional acids in atom economy and reaction speed. Key advantages include:

Solvent and Temperature Effects

Polar aprotic solvents (acetonitrile) favor imine formation, while protic solvents (ethanol) accelerate Knoevenagel condensation. Water induces premature hydrolysis of Meldrum’s acid derivatives, suppressing cyclization.

Mechanistic Pathway

The reaction proceeds through six stages (Scheme 1):

-

Knoevenagel Condensation : Aldehyde and malononitrile form α,β-unsaturated nitrile.

-

Michael Addition : Methyl acetoacetate attacks the nitrile, generating a diketone intermediate.

-

Enamine Formation : Ammonium acetate mediates tautomerization to enamine.

-

Cyclization : Intramolecular aldol reaction forms the tetracyclic core.

-

Aromatization : Dehydration yields the dihydropyridine ring.

-

Crystallization : Ethanol-mediated recrystallization isolates the product in >98% purity.

Stereochemical Control : The cis-configuration at C4, C5, and C7 arises from suprafacial addition during the Michael step, enforced by the bulky 4-chlorobenzyloxy group.

Substrate Scope and Limitations

The protocol tolerates diverse aldehydes but shows constraints:

| Aldehyde Substituent | Yield (%) | Notes |

|---|---|---|

| 4-NO₂ | 76 | Slow cyclization due to EWG |

| 3-Cl | 82 | Minor steric hindrance |

| 2,4-Di-OCH₃ | 91 | Enhanced electron donation |

| Heteroaromatic (e.g., furyl) | 68 | Reduced conjugation stability |

Aliphatic aldehydes (e.g., pentanal) yield <30%, attributed to poor enamine stabilization.

Industrial-Scale Adaptations

Gram-scale synthesis (50 g) in a stirred-tank reactor achieves:

Continuous flow systems reduce reaction time to 8 minutes via enhanced mass transfer, though catalyst leaching remains a challenge.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.38 (s, 3H, CH₃), 4.92 (s, 2H, OCH₂), 6.9–7.4 (m, 8H, aryl)

-

¹³C NMR : δ 115.2 (CN), 162.4 (C=O), 119.8–134.6 (aryl carbons)

X-ray Crystallography : The cyclohexene ring adopts a twisted-boat conformation, with the cyano group axial to minimize steric clash .

Q & A

Q. What are the established synthetic routes for this compound, and what key reagents/conditions are involved?

The compound is typically synthesized via a Hantzsch-like multicomponent reaction. A validated method involves:

- Reagents : 4-Chlorobenzyl chloride, substituted benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde), 1-tetralone or cyclohexanedione derivatives, ethyl cyanoacetate, and ammonium acetate.

- Conditions : Reflux in ethanol for 6–12 hours under acidic catalysis.

- Workup : Precipitation in cold ethanol, followed by recrystallization (e.g., ethanol/water) to achieve >90% purity .

Q. Example Protocol :

| Step | Reagent/Condition | Role |

|---|---|---|

| 1 | 4-Chlorobenzyl chloride, K₂CO₃ | Alkylation of phenolic -OH |

| 2 | 1-Tetralone, NH₄OAc | Cyclocondensation |

| 3 | Ethyl cyanoacetate | Incorporation of cyano group |

| 4 | Ethanol reflux (6–12 h) | Solvent/temperature control |

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- X-ray crystallography : Resolves the hexahydroquinoline core conformation, revealing dihedral angles (e.g., 61.4° between pyridine and benzene rings) and hydrogen-bonded dimerization (N–H···O, 2.74 Å) .

- NMR/IR :

- ¹H NMR : Key peaks include δ 4.3–4.5 ppm (methylene protons from chlorobenzyl group) and δ 6.8–7.4 ppm (aromatic protons).

- IR : Stretching at 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) .

Q. What purification strategies ensure high yield and purity?

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystals with >95% purity.

- Column chromatography : Silica gel with chloroform/methanol (9:1) for complex mixtures .

Advanced Research Questions

Q. How can structural discrepancies between spectroscopic and crystallographic data be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Methodological approaches:

- Variable-temperature NMR : Identifies conformational flexibility (e.g., chair vs. boat hexahydroquinoline ring).

- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles. For example, C3–C2–C4–C5 torsion angles (78.3° experimental vs. 76.8° calculated) validate crystallographic data .

Q. How to design experiments to evaluate bioactivity (e.g., antimicrobial or enzyme modulation)?

- Antimicrobial Assay :

- Strains : E. coli (Gram-negative), S. aureus (Gram-positive), C. albicans (fungal).

- Protocol : Disc diffusion (50 µg/mL compound in DMSO), measure inhibition zones after 24 h incubation. Compare to positive controls (e.g., ampicillin) .

- Enzyme Inhibition :

- Targets : Acetylcholinesterase (AChE) or COX-2.

- Kinetic Analysis : IC₅₀ determination via Ellman’s method (AChE) or COX-2 fluorometric assay .

Q. What strategies optimize synthesis for scalability and yield improvement?

- Catalyst Screening : Replace NH₄OAc with L-proline (20 mol%) to enhance regioselectivity and reduce reaction time (4 h vs. 12 h).

- Solvent Optimization : Use PEG-400 as a green solvent, achieving 85% yield at 80°C .

- Flow Chemistry : Continuous flow reactors reduce side products (e.g., diastereomers) by precise temperature/residence time control .

Data Contradiction Analysis

Scenario : Conflicting NMR and X-ray data on substituent orientation.

- Root Cause : Dynamic disorder in solution vs. static crystal packing.

- Resolution :

- Perform NOESY NMR to detect spatial proximity of protons.

- Compare with Hirshfeld surface analysis (X-ray) to identify intermolecular interactions influencing conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.